CP-863187

Description

Initial Discovery and Early Characterization of CP-863187

Early characterization of compounds like this compound would have involved a battery of in vitro assays to determine its potency and selectivity. Key parameters that would have been assessed include:

IC₅₀ (Half-maximal inhibitory concentration): This value quantifies the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Kinase Selectivity Profiling: To be a useful chemical probe, an inhibitor must be highly selective for its intended target over other related kinases. This is crucial to ensure that observed biological effects are attributable to the inhibition of the specific target and not due to off-target activities.

Gene expression profiling studies have also hinted at the broader biological impact of this compound, showing its association with antibiotic, anesthetic, and anti-inflammatory activities, suggesting a complex interaction with various cellular pathways. reumatologiaclinica.org

Significance of Investigating Novel Bioactive Chemical Probes

The investigation of novel bioactive chemical probes like this compound is of paramount importance in advancing our understanding of biology and disease. These small molecules act as powerful tools to:

Elucidate Biological Pathways: By selectively inhibiting a specific protein, researchers can observe the downstream consequences and thereby map out complex signaling networks.

Validate Drug Targets: Before significant resources are invested in developing a new therapeutic, it is crucial to validate that targeting a specific protein will have the desired effect in a disease model. Chemical probes provide a rapid and effective means of achieving this validation.

Explore Therapeutic Potential: The effects of a chemical probe in preclinical models of disease can provide early indications of the potential for a new therapeutic strategy.

The development of highly selective and potent probes is a continuous effort in the field of chemical biology, as they are indispensable for the rigorous interrogation of biological systems.

Overview of Preclinical Research Trajectories for this compound

As a selective CSF-1R inhibitor, the preclinical research trajectories for this compound have primarily focused on disease areas where CSF-1R signaling is known to play a critical role. This includes oncology and inflammatory diseases.

Oncology: The CSF-1R is a key regulator of macrophage differentiation and survival. In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, this compound can modulate the tumor microenvironment by depleting or reprogramming these pro-tumoral macrophages. Preclinical studies in this area would typically involve:

In vitro assays: Assessing the effect of the compound on macrophage viability and function.

In vivo models: Utilizing cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, to evaluate the anti-tumor efficacy of the compound. nih.govaltogenlabs.commdpi.comnih.govoncotarget.com

Inflammatory Diseases: CSF-1R signaling is also central to the pathogenesis of various inflammatory conditions, such as rheumatoid arthritis, where macrophages are key mediators of joint destruction. Preclinical research in this domain would investigate the potential of this compound to ameliorate inflammatory responses in relevant animal models. mdpi.comnih.govnih.govresearchgate.net

The following table summarizes the key research areas and methodologies used in the preclinical investigation of CSF-1R inhibitors like this compound.

| Research Area | Key Preclinical Models and Assays | Investigated Outcomes |

| Oncology | In vitro macrophage differentiation and polarization assays, Cancer cell co-culture systems, Patient-derived xenograft (PDX) models, Syngeneic tumor models. nih.govaltogenlabs.com | Inhibition of tumor growth, Reduction of metastasis, Alteration of the tumor microenvironment, Reprogramming of tumor-associated macrophages. |

| Inflammatory Diseases | Collagen-induced arthritis (CIA) models in rodents, In vitro cytokine release assays from primary immune cells. mdpi.comnih.govnih.govresearchgate.net | Reduction of joint inflammation and swelling, Prevention of bone and cartilage erosion, Modulation of pro-inflammatory cytokine production. |

| Neurodegenerative Diseases | Models of neuroinflammation. | Modulation of microglial activation. researchgate.net |

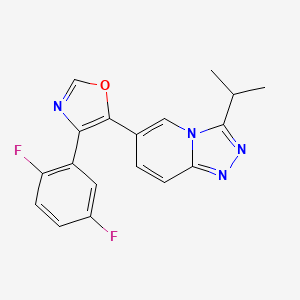

Structure

2D Structure

3D Structure

Properties

CAS No. |

668981-02-0 |

|---|---|

Molecular Formula |

C18H14F2N4O |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

4-(2,5-difluorophenyl)-5-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole |

InChI |

InChI=1S/C18H14F2N4O/c1-10(2)18-23-22-15-6-3-11(8-24(15)18)17-16(21-9-25-17)13-7-12(19)4-5-14(13)20/h3-10H,1-2H3 |

InChI Key |

UACOXBQBNWQWOK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=C(C=CC(=C4)F)F |

Canonical SMILES |

CC(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=C(C=CC(=C4)F)F |

Appearance |

Solid powder |

Other CAS No. |

668981-02-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-281384 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Elucidation for Cp 863187

Identification and Validation of Direct Protein Targets for CP-863187

The identification of direct protein targets is a critical step in understanding the pharmacological profile of any compound. For this compound, initial high-level analyses have suggested potential interactions with several classes of proteins, although specific, direct binding has not been extensively characterized in publicly available literature.

Investigation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition by this compound

Exploration of this compound's Modulatory Effects on Integrin Signaling Pathways

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a vital role in cellular communication and signaling. A study utilizing a systems biology approach has indicated that this compound may be associated with the negative regulation of integrin signaling pathways. However, the specific integrin subunits or downstream signaling molecules affected by this compound have not been elucidated. Further research using specific integrin binding assays would be necessary to validate this initial finding and to determine the precise nature of this modulation.

Analysis of this compound's Influence on Hydrolase Activity

Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. The same high-level analysis that suggested a link to integrin signaling also pointed to a potential role for this compound in the negative regulation of hydrolase activity. The specific class or individual hydrolases that may be inhibited by this compound remain to be identified through targeted enzymatic assays.

Research into this compound's Potential as a TWIST1 Transcription Factor Inhibitor

TWIST1 is a basic helix-loop-helix transcription factor that plays a critical role in embryonic development and has been implicated in cancer metastasis and therapeutic resistance. While there is significant interest in developing TWIST1 inhibitors, there are no direct studies in the public domain that identify this compound as an inhibitor of TWIST1 activity. Research on small molecule inhibitors of TWIST1 has identified other compounds, but a direct link to this compound has not been established.

Elucidation of this compound's Association with Insulin-Like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2)

Insulin-Like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2) is an RNA-binding protein that regulates the translation of several mRNAs and has been implicated in cancer and metabolic diseases. Currently, there is no scientific literature available that directly connects this compound with IGF2BP2.

Interactions with Key Cellular Signaling Networks

Given the preliminary data suggesting a role for this compound in modulating integrin signaling and hydrolase activity, it is plausible that this compound could have broader effects on cellular signaling networks. Integrin signaling, for instance, is intricately connected with numerous pathways that control cell proliferation, survival, and migration. However, without more definitive data on the direct targets of this compound, any discussion of its interactions with broader cellular signaling networks remains speculative.

Regulation of the Canonical Wnt Pathway by this compound, particularly through Glycogen Synthase Kinase 3 Beta (GSK3β)

The canonical Wnt signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration. A key component of this pathway is the multi-protein "destruction complex," which includes Glycogen Synthase Kinase 3 Beta (GSK3β). In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. nih.gov This process prevents the accumulation of β-catenin in the cytoplasm.

Upon activation of the Wnt pathway, the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes. nih.gov The inhibition of GSK3β is a key mechanism for activating the canonical Wnt pathway. nih.govnih.gov Small molecule inhibitors of GSK3β are widely utilized as tools to study the effects of Wnt/β-catenin signaling. nih.govnih.gov

Crosstalk and Interplay with Other Intracellular Signaling Cascades

The intricate network of cellular communication involves significant crosstalk between various signaling pathways. The components of the Wnt pathway can interact with and influence other major signaling cascades, creating a complex regulatory web that governs cellular behavior.

For instance, there is evidence of interplay between the Wnt/β-catenin pathway and pathways such as the PI3K/AKT/mTOR and MAPK pathways. The PI3K/AKT pathway is known to be involved in cell proliferation, survival, and growth. researchgate.net Crosstalk can occur at multiple levels, including the phosphorylation of shared downstream targets or the regulation of key signaling nodes. For example, GSK3β itself is a point of convergence for multiple signaling inputs, being regulated by pathways other than Wnt signaling. mdpi.com The coordinated activation of different signaling modules, such as JNK and JAK/STAT, is crucial for processes like tissue regeneration and can be dysregulated in disease states. nih.gov Understanding this signaling crosstalk is essential for a comprehensive view of cellular regulation. nih.govnih.gov

Characterization of Proximal Biological Effects of this compound at the Cellular Level

The activation of specific signaling pathways by a chemical compound ultimately translates into observable effects at the cellular level. The inhibition of GSK3β and subsequent activation of the Wnt/β-catenin pathway are known to induce a variety of cellular responses.

One of the well-documented effects of activating the canonical Wnt pathway is the promotion of osteoblast differentiation. researchgate.net This process involves an increase in the expression of osteoblast marker genes and the subsequent formation of bone nodules. researchgate.net Furthermore, activation of Wnt signaling has been linked to the regulation of cell proliferation and can influence the fate of stem cells. The specific cellular outcomes are highly context-dependent, varying with cell type and the surrounding microenvironment.

Preclinical Efficacy and Therapeutic Potential of Cp 863187

Oncology Research Applications of CP-863187

Research in oncology has investigated this compound for its potential to inhibit cancer cell growth and induce cell death. These investigations have been conducted using both in vitro (cell-based) and in vivo (animal model) approaches. This compound has been identified in some analyses as a compound with potential anti-tumor activities. researchgate.net

In Vitro Investigations of Antiproliferative and Pro-Apoptotic Effects in Cancer Cell Lines

In vitro studies have examined the effects of this compound on the proliferation and apoptosis of various cancer cell lines. Some research indicates that this compound is among compounds that have shown the ability to induce apoptosis in human cancer cell lines in vitro. googleapis.com Antiproliferative effects in cancer cell lines are a key area of investigation for potential therapeutic compounds. nih.govnih.govmdpi.com Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells, and its induction is a common target for anticancer therapies. mdpi.comoncotarget.comaging-us.comarchivesofmedicalscience.com

In Vivo Antitumor Activity of this compound in Oncogene-Driven Cancer Models

The in vivo antitumor activity of this compound has been explored, particularly in the context of oncogene-driven cancer models. Oncogene-driven cancers are characterized by mutations in genes that promote uncontrolled cell growth and division. clevelandclinic.org Preclinical models utilizing oncogene-driven mechanisms are valuable for evaluating the efficacy of potential cancer therapeutics. crownbio.comnih.govnih.govnih.gov Some studies have utilized in vivo/ex vivo approaches to study the effects of compounds like this compound in the context of cancer. googleapis.com

Role of this compound in Modulating Tumorigenesis and Metastasis Pathways

This compound's role in modulating pathways involved in tumorigenesis and metastasis has been a subject of investigation. Tumorigenesis refers to the process by which normal cells are transformed into cancer cells, while metastasis is the spread of cancer cells to distant sites. nih.govmdpi.com Research has explored how various compounds can influence these complex processes. nih.govresearchgate.net While specific detailed findings on this compound's direct modulation of these pathways were not extensively detailed in the provided search results, its identification as a compound with potential anti-tumor activity suggests an involvement, directly or indirectly, in these processes. researchgate.net

Inflammatory and Immune-Related Disease Research for this compound

Beyond oncology, this compound has also been investigated for its potential in addressing inflammatory and immune-related conditions. Inflammation is a complex biological response involved in various diseases. mdpi.comnih.govmdpi.com

Preclinical Elucidation of Anti-inflammatory Mechanisms of this compound

Preclinical studies have aimed to elucidate the anti-inflammatory mechanisms of this compound. Some research has associated this compound with anti-inflammatory agents in analyses exploring relationships between compounds and biological functions. researchgate.net Understanding the specific mechanisms by which a compound exerts anti-inflammatory effects is crucial in evaluating its therapeutic potential for inflammatory diseases. nih.govmdpi.commdpi.comfrontiersin.org

Modulation of Inflammasome Activation by this compound, such as NLRP3 Inflammasome

The modulation of inflammasome activation, including the NLRP3 inflammasome, by this compound has been investigated. The inflammasome is a multiprotein complex that plays a key role in the innate immune system and the production of pro-inflammatory cytokines like IL-1β and IL-18. promega.cainvivogen.comreactome.org Dysregulation of inflammasome activation has been implicated in various inflammatory disorders and diseases. promega.cainvivogen.comreactome.orgresearchgate.netbiorxiv.org this compound is among five molecules that were explored in the context of ovarian endometriosis, a disease involving inflammation and inflammasome activation, based on their relationship with IGF2BP2. researchgate.netresearchgate.net The NLRP3 inflammasome is particularly well-characterized and its activation can be triggered by various stimuli. promega.cainvivogen.comreactome.orgnih.gov

Other Preclinical Therapeutic Explorations Involving this compound

Preclinical investigations into the therapeutic potential of the chemical compound this compound (PubChem CID 9949821) have extended beyond its primary areas of study to explore its possible roles in other pathological and biological processes. Research has specifically examined its potential involvement in the pathogenesis of endometriosis, its effects on neural progenitor cell behavior, and its assessment for antibiotic-associated bioactivities. These explorations aim to uncover novel applications and mechanisms of action for this compound in diverse biological contexts.

Investigation of this compound's Potential in Endometriosis Pathogenesis

This compound has been identified as one of several molecules with potential therapeutic relevance for ovarian endometriosis. This identification was based on its association with the molecule IGF2BP2 (Insulin-Like Growth Factor 2 mRNA Binding Protein 2) nih.govwikipedia.orgciteab.com. IGF2BP2 has been shown to play a role in promoting the progression of ovarian endometriosis. Mechanistically, IGF2BP2 is involved in regulating N6-methyladenosine (m6A)-modified messenger RNAs (mRNAs), specifically stabilizing the mRNA of target genes such as MEIS2 and GATA6 nih.gov. This stabilization contributes to the increased proliferation, migration, and invasion of ectopic endometrial stromal cells, key processes in the development and progression of endometriosis nih.gov. The finding that this compound is associated with IGF2BP2 suggests a potential interaction or influence on this pathway, positioning it as a candidate for further investigation into its effects on endometriosis pathogenesis and as a possible therapeutic agent nih.govwikipedia.orgciteab.com. Research efforts have focused on understanding the molecular foundation of IGF2BP2's role in promoting ovarian endometriosis, providing a basis for exploring molecules like this compound for future therapies nih.govwikipedia.org.

Effects of this compound on Neural Progenitor Proliferation and Differentiation

Information directly detailing the specific effects of this compound on neural progenitor proliferation and differentiation is limited within the scope of the reviewed literature. While the compound has been mentioned in broader contexts related to cell cycle processes, including differentiation and proliferation cenmed.com, comprehensive research findings specifically investigating this compound's impact on neural progenitor cells were not extensively found in the available search results. Studies on neural progenitor cells often focus on intrinsic regulatory mechanisms or the effects of other specific factors and pathways on their proliferation and differentiation cenmed.comnih.gov. Therefore, the precise nature and extent of this compound's influence on these processes in neural progenitor populations remain to be clearly elucidated based on the current data.

Pharmacological Characterization of Cp 863187 in Preclinical Models

Pharmacodynamic Profiling and Assessment of CP-863187

Pharmacodynamic profiling of this compound involves characterizing its biochemical and cellular effects, particularly in relation to its known target, p38α. This includes determining how the compound interacts with p38α and the downstream consequences of this interaction in biological systems.

Methodologies for Measuring Target Engagement of this compound in Preclinical Systems

Assessing target engagement is crucial to confirm that this compound binds to its intended target within a biological context. Various methodologies are employed for this purpose in preclinical research.

In Vitro Target Engagement Assays (e.g., Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP))

In vitro assays provide valuable insights into the direct interaction between this compound and its target in controlled environments. Techniques such as the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) are utilized to measure target engagement in cellular systems. CETSA is a method that assesses the thermal stability of a protein upon ligand binding; increased thermal stability indicates engagement of the target by the compound pelagobio.comopenlabnotebooks.orgnih.govwuxiapptec.comselvita.com. ABPP, on the other hand, uses active-site directed probes to assess the functional state of enzymes and their interaction with inhibitors. While the search results confirm the use of CETSA as a method for target engagement studies pelagobio.comopenlabnotebooks.orgnih.govwuxiapptec.comselvita.com, specific data detailing the application of CETSA or ABPP for this compound were not explicitly found within the provided snippets. However, this compound has been identified as a potent p38α inhibitor with an IC50 of 5.8 nM in biochemical assays, demonstrating its in vitro potency sigmaaldrich.com. It also effectively inhibits LPS-stimulated cellular TNF-α production in human whole blood and isolated mononuclear cells with reported IC50 values sigmaaldrich.com.

Table 1: In Vitro Potency of this compound

| Assay | Target/Context | IC50 Value |

| Biochemical Assay | p38α | 5.8 nM |

| Cellular Assay (human whole blood) | LPS-stimulated TNF-α production | 259 nM |

| Cellular Assay (isolated mononuclear cells) | LPS-stimulated TNF-α production | 25 nM |

In Vivo Target Engagement Studies in Model Organisms (e.g., Radioligand Displacement Assays)

In vivo target engagement studies are essential to determine if a compound reaches and interacts with its target within a living organism pelagobio.comtargetals.org. These studies provide crucial data on drug distribution, bioavailability, and on-target interaction in a more complex biological setting pelagobio.com. Radioligand displacement assays are a common method for assessing target occupancy in vivo giffordbioscience.comnih.govnih.gov. This technique involves administering a radiolabeled ligand that binds to the target and then measuring the extent to which the test compound displaces the radioligand, indicating its binding to the target giffordbioscience.comnih.govnih.gov. While the search results highlight the importance and methodologies of in vivo target engagement studies, including the use of radioligand displacement assays pelagobio.comtargetals.orggiffordbioscience.comnih.govnih.gov, specific data on in vivo target engagement of this compound using these methods were not found in the provided snippets. However, this compound has been shown to inhibit LPS-stimulated TNF-α production in rats in vivo with an ED50 of 0.3 mg/kg orally, suggesting in vivo activity sigmaaldrich.com.

Identification and Validation of Pharmacodynamic Biomarkers for this compound's Biological Effects

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the biological effects of a drug cogrx.com360biolabs.comub.edunih.gov. Identifying and validating PD biomarkers is important for understanding a compound's mechanism of action and for potential translational studies. For this compound, a compound known to inhibit p38α, relevant PD biomarkers would likely be related to the p38 pathway and the biological processes it influences, such as inflammation. The inhibition of LPS-stimulated TNF-α production, as mentioned in the in vitro and in vivo pharmacological characterization sigmaaldrich.com, serves as a pharmacodynamic effect that can be measured. Changes in the levels of cytokines or other mediators downstream of p38α signaling could potentially serve as PD biomarkers. While the search results discuss the general concept and importance of PD biomarkers in drug development cogrx.com360biolabs.comub.edunih.govnih.gov, specific validated PD biomarkers directly linked to this compound's effects, beyond the inhibition of TNF-α production, were not detailed in the provided information. Studies have also explored the association of this compound with biological functions related to the negative regulation of integrin signaling pathway and hydrolases based on gene expression profiles plos.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity collaborativedrug.commdpi.comarxiv.orgresearchgate.net. These studies are valuable for understanding which structural features are important for activity, potency, and selectivity, and for guiding the design of new compounds with improved properties collaborativedrug.commdpi.com.

Defining Key Structural Determinants for Biological Activity, Potency, and Selectivity

QSAR studies involving this compound and its analogs would focus on identifying the specific parts of the molecule that contribute to its potent and selective inhibition of p38α, as well as its activity in cellular and in vivo models. By analyzing a series of related compounds with variations in their chemical structure, researchers can correlate structural changes with changes in biological activity. This helps to define the key structural determinants necessary for optimal binding to the target, achieving desired potency, and maintaining selectivity against other kinases or biological targets. While the search results mention QSAR as a method used in chemical characterization and prediction of biological activity collaborativedrug.commdpi.comarxiv.orgresearchgate.netqsardb.orggoogleapis.comnih.govregulations.gov, and this compound is included in some QSAR databases qsardb.orgnih.govqsardb.org, specific detailed findings from QSAR studies specifically defining the key structural determinants of this compound's activity, potency, and selectivity were not extensively described in the provided snippets. The PubChem entry provides the chemical structure of this compound nih.gov. Its reported selectivity profile indicates potent inhibition of p38α with significantly lower potency against p38β, p38γ, and p38δ isoforms sigmaaldrich.com, suggesting that specific structural features confer this selectivity.

This compound is a chemical compound that has been the subject of preclinical investigation, particularly concerning its biological activities and potential mechanisms of action. Its characterization has involved various experimental approaches, and computational methods are relevant for understanding the structure-activity relationships of such compounds and their derivatives.

Preclinical studies have explored the pharmacological profile of this compound. It has been identified as a highly potent and selective inhibitor of p38, a kinase involved in various cellular processes. nih.govbiorxiv.org This inhibitory activity was noted in the context of a high-throughput screen focused on the Wnt signaling pathway. nih.govbiorxiv.org The regulation of the canonical Wnt pathway by p38 through GSK3β highlights GSK3β as a central regulatory point in this pathway. nih.govbiorxiv.org

Further characterization using gene expression profiling has associated this compound with specific biological functions. Analysis indicated a link to the negative regulation of the integrin signaling pathway and hydrolases. plos.orgresearchgate.net Based on similarities in gene expression profiles, this compound showed associations with compounds known for antibiotic, anesthetic, and anti-inflammatory activities, including piperacillin (B28561), benzocaine (B179285), and betulinic acid. plos.orgresearchgate.net

In studies assessing anti-fibrotic potential, this compound was tested in a human hepatic stellate cell line. While it demonstrated some effect on the expression of COL1A1, a marker of fibrosis, this effect was not as pronounced as that observed with other compounds like apigenin (B1666066) or sorafenib. scienceopen.com

A summary of preclinical observations regarding this compound is presented in the table below:

| Preclinical Finding | Associated Biological Activity/Pathway | Source(s) |

| Highly potent and selective p38 inhibitor | p38 pathway, Wnt signaling | nih.govbiorxiv.org |

| Associated with negative regulation of integrin signaling pathway | Integrin signaling | plos.orgresearchgate.net |

| Associated with negative regulation of hydrolases | Hydrolase activity | plos.orgresearchgate.net |

| Gene expression profile similar to antibiotics | Potential antibiotic-like associations | plos.orgresearchgate.net |

| Gene expression profile similar to anesthetics | Potential anesthetic-like associations | plos.orgresearchgate.net |

| Gene expression profile similar to anti-inflammatory agents | Potential anti-inflammatory-like associations | plos.orgresearchgate.net |

| Effect on COL1A1 expression in HSCs | Potential anti-fibrotic effect (less potent than controls) | scienceopen.com |

Computational and Chemoinformatic Approaches in SAR Analysis for this compound Derivatives

Computational and chemoinformatic approaches are integral to modern drug discovery and play a significant role in understanding Structure-Activity Relationships (SAR). taylorfrancis.comresearchgate.netnih.govresearchgate.netamazon.com SAR analysis aims to correlate the structural features of chemical compounds with their biological activities. taylorfrancis.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is a computational technique that uses mathematical equations to model this relationship. taylorfrancis.comresearchgate.net

These approaches typically involve representing chemical structures using molecular descriptors or fingerprints, which capture various structural and physicochemical properties of the molecules. nih.govamazon.comscispace.com Machine learning and data mining techniques are then applied to large datasets of compounds and their associated biological activities to build predictive models. researchgate.netnih.govamazon.com These models can help identify key structural features responsible for activity, predict the activity of novel compounds, and guide the design of derivatives with improved properties. researchgate.net

For compounds like this compound, which serve as a starting point or lead in drug discovery, computational and chemoinformatic methods would be valuable for exploring the chemical space around its core structure. scispace.com By synthesizing or virtually generating derivatives of this compound and applying SAR/QSAR methodologies, researchers can analyze how modifications to the molecule's structure impact its potency, selectivity, and other pharmacological characteristics. researchgate.net This iterative process of design, synthesis, testing, and computational analysis is fundamental to optimizing lead compounds. While specific detailed studies on the SAR analysis of this compound derivatives using computational methods were not extensively detailed in the available information, the principles of chemoinformatics and computational SAR are directly applicable to the systematic investigation and optimization of compound series such as those based on this compound. taylorfrancis.comresearchgate.netnih.govresearchgate.netamazon.com

Investigational Strategies and Methodologies in Cp 863187 Research

Advanced Cellular and Molecular Assay Development

To move beyond simple target affinity, researchers employ a range of advanced cellular and molecular assays to understand the broader biological impact of a compound. These techniques are crucial for elucidating on-target and potential off-target effects, as well as for identifying novel therapeutic applications.

Application of Gene Expression Profiling and Bioinformatics Tools (e.g., Connectivity Map, Gene-Set Local Hierarchical Clustering (GSLHC))

Gene expression profiling offers a global view of the cellular response to a drug. By analyzing changes in the transcriptome of cancer cells treated with a compound, researchers can infer its mechanism of action and discover unexpected biological activities.

The Connectivity Map (CMap) project, developed by the Broad Institute, is a large-scale database of gene expression profiles from human cell lines treated with various small molecules. nih.govnih.gov This resource allows scientists to connect drugs, genes, and diseases through common gene-expression signatures. nih.govnih.gov While specific public CMap data for CP-863187 is not detailed, the platform represents a powerful tool for generating hypotheses about a compound's mechanism of action, potential for drug repurposing, and identifying off-target effects by comparing its expression signature to those of other well-characterized molecules. nih.govmdpi.com

Gene-Set Local Hierarchical Clustering (GSLHC) is a bioinformatics approach that analyzes gene expression data based on functional gene sets rather than individual genes, providing a more robust and biologically relevant interpretation. researchgate.netnih.gov A study utilizing GSLHC analyzed the expression signature of this compound, revealing novel insights into its potential activities beyond PDGFR inhibition. researchgate.netnih.govnih.gov

In this analysis, the expression signature of this compound was found to have 36 significantly enriched gene sets. researchgate.netnih.govnih.gov The GSLHC search showed a close functional association with several classes of drugs, as detailed in the table below.

Table 1: Functional Associations of this compound Identified by GSLHC

| Associated Drug Class | Example Compound(s) | Correlation Evidence |

|---|---|---|

| Antibiotics | Piperacillin (B28561), Dapsone, Ampicillin, Metronidazole | High correlation (CE > 0.90) |

| Anti-inflammatory Agents | Betulinic acid, Isoflupredone | High correlation (CE > 0.96) |

| Anesthetics | Benzocaine (B179285) | High correlation |

This table is generated based on data from a Gene-Set Local Hierarchical Clustering (GSLHC) analysis. researchgate.netnih.govnih.gov

This analysis suggests that this compound may possess previously unknown anti-inflammatory and antibiotic-like properties. The biological functions associated with the drug cluster linked to this compound included the negative regulation of the integrin signaling pathway and hydrolases. researchgate.netnih.gov

In Vitro Cellular Mechanism Studies Beyond Direct Target Binding

While this compound is known as a PDGFR inhibitor, comprehensive in vitro studies are essential to understand its full range of cellular effects. This includes investigating its impact on downstream signaling pathways, potential off-target kinase interactions, and other cellular processes. For instance, studies on the Pfizer compound CP-31398 involved a wide array of biophysical techniques to characterize its interaction with its target and its effects on DNA, which serves as a model for the in-depth characterization of investigational compounds. nih.gov

Such studies for a compound like this compound would typically involve:

Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity. A study on a similar PDGFR inhibitor, CP-868,596, noted it was over 100-fold more selective for PDGFR than for other kinases like c-KIT, VEGFR-2, and EGFR. nih.gov

Cellular Phosphorylation Assays: Measuring the inhibition of PDGFR phosphorylation in intact cells to confirm on-target activity.

Phenotypic Assays: Evaluating effects on cell proliferation, migration, invasion, and apoptosis in various cancer cell lines.

Off-Target Effect Analysis: Investigating unintended cellular effects, which is a critical step in preclinical development to anticipate potential toxicities. patsnap.comnih.gov

Development and Utilization of In Vivo Preclinical Models

In vivo models are indispensable for evaluating the therapeutic efficacy of a drug in a complex biological system. The choice of model is critical and depends on the specific scientific question being addressed.

Selection and Characterization of Relevant Murine Models (e.g., Xenografts, Syngeneic Models, Genetically Engineered Mouse Models (GEMMs))

The preclinical evaluation of anticancer agents relies heavily on various murine models, each with distinct advantages and limitations.

Xenograft models , where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. nih.govnih.gov These models are valuable for assessing the direct anti-tumor activity of a compound on human cancer cells. For a PDGFR inhibitor like this compound, xenograft models using tumor cell lines with high PDGFR expression would be crucial to demonstrate target-dependent efficacy. nih.govselleckchem.com

Syngeneic models utilize immunocompetent mice and murine tumor cell lines, providing a complete and functional immune system. nih.govyoutube.com These models are essential for studying the interplay between the drug, the tumor, and the host immune system, which is particularly relevant for compounds that may modulate the tumor microenvironment. nih.gov Given that PDGFR signaling is involved in stromal and immune cell function, evaluating a PDGFR inhibitor in syngeneic models could reveal immunomodulatory effects. researchgate.net

Genetically Engineered Mouse Models (GEMMs) involve the modification of the mouse genome to mimic the genetic alterations found in human cancers. nih.govnih.gov These models develop spontaneous tumors in their natural microenvironment, closely recapitulating human disease progression. nih.gov GEMMs driven by aberrant PDGFR signaling would be the most relevant for testing a specific inhibitor like this compound, allowing for the assessment of efficacy in a highly disease-relevant context. nih.govnih.gov

Table 2: Overview of Murine Models for Preclinical Cancer Research

| Model Type | Description | Key Advantages | Key Limitations |

|---|---|---|---|

| Xenograft | Human tumor cells implanted in immunodeficient mice. nih.gov | Evaluates direct effect on human tumors. | Lack of a functional immune system. |

| Syngeneic | Murine tumor cells implanted in immunocompetent mice. nih.gov | Intact immune system allows for immunotherapy studies. | Murine tumors may not fully replicate human cancer. |

| GEMM | Mice with genetic alterations that lead to spontaneous tumors. nih.gov | High clinical relevance, tumors arise in native microenvironment. | Time-consuming and expensive to develop. |

This table summarizes the general characteristics of common preclinical mouse models. nih.govnih.govnih.gov

Application of Alternative In Vivo Models for this compound Research (e.g., Zebrafish Models)

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput drug screening and for studying developmental and disease processes, including cancer. nih.gov Their rapid development, optical transparency, and genetic tractability make them ideal for observing tumor growth, angiogenesis, and metastasis in real-time. nih.gov

For a PDGFR inhibitor, zebrafish models offer several advantages:

Angiogenesis Assays: The role of PDGFR signaling in blood vessel development is well-conserved, and zebrafish embryos can be used to quickly assess the anti-angiogenic properties of a compound. nih.gov

Toxicity Screening: The model allows for rapid evaluation of compound toxicity during early development. nih.gov

Xenograft Models: Human cancer cells can be implanted into zebrafish larvae to create xenograft models for rapid efficacy testing. nih.gov

Studies have demonstrated the utility of zebrafish in evaluating PDGFR inhibitors and their impact on vascular development. nih.gov

Preclinical Combination Therapy Approaches with this compound

To enhance therapeutic efficacy and overcome drug resistance, investigational compounds are often evaluated in combination with standard-of-care agents or other targeted therapies. For a PDGFR inhibitor like this compound, several combination strategies are rational to explore in preclinical models.

Combination with Chemotherapy: PDGFR inhibitors can modulate the tumor microenvironment by affecting pericytes and reducing interstitial fluid pressure, which may enhance the delivery and efficacy of cytotoxic chemotherapy. nih.gov Preclinical studies combining PDGFR inhibitors with agents like docetaxel (B913) have been conducted, although clinical translation has shown mixed results, highlighting the importance of robust preclinical data. nih.gov Combining this compound with various chemotherapy agents in relevant xenograft and syngeneic models would be a critical step in its development. nih.gov

Combination with Immunotherapy: The tumor stroma and immune landscape play crucial roles in cancer progression and response to immunotherapy. nih.govnih.gov PDGFR signaling is active in stromal cells and some immune cells, suggesting that inhibiting this pathway could favorably alter the tumor microenvironment and enhance the activity of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). researchgate.netnih.gov Preclinical studies in syngeneic models would be the primary platform to investigate the potential synergy between this compound and various immunotherapies. nih.gov

Combination with other Targeted Therapies: Rational combinations of targeted agents can be designed based on the underlying signaling pathways in cancer. For instance, in gastrointestinal stromal tumors (GIST), combining inhibitors of KIT/PDGFRA with inhibitors of the downstream mTOR pathway has shown promise in preclinical xenograft models. nih.gov Investigating this compound in combination with inhibitors of other key oncogenic pathways in specific cancer contexts would be a logical preclinical strategy.

Identification of Synergistic and Additive Interactions with Co-Administered Agents

The therapeutic potential of p38 MAPK inhibitors is often explored in combination with other anti-cancer agents to enhance efficacy and overcome resistance. Preclinical studies in this area typically involve a range of in vitro and in vivo models to identify synergistic or additive interactions.

A common approach is the use of cancer cell line panels representing various tumor types. These cell lines are treated with a p38 inhibitor alone, a co-administered agent alone, and the combination of both. The co-administered agents are often standard-of-care chemotherapies or other targeted therapies. For instance, studies have explored the combination of p38 inhibitors with taxanes in breast cancer models and with platinum-based drugs like cisplatin (B142131) and 5-fluorouracil (B62378) in gastric and colon cancer cells. nih.gov The interaction between the drugs is quantified using methods such as the combination index (CI), where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

In vivo, these combinations are further evaluated in xenograft models, where human cancer cell lines are implanted into immunodeficient mice. Tumor growth inhibition is the primary endpoint, and the degree of synergy is assessed by comparing the anti-tumor activity of the combination therapy to that of the individual agents. For example, the combination of a p38 inhibitor with immunotherapy, such as immune checkpoint inhibitors (ICIs), has been investigated in syngeneic mouse models to evaluate the impact on the tumor microenvironment and anti-tumor immunity. nih.gov

| Co-Administered Agent Class | Cancer Model(s) | Observed Interaction |

| Chemotherapy (e.g., Taxanes, Cisplatin, 5-FU) | Breast, Gastric, Colon Cancer | Synergy/Enhanced Sensitivity nih.gov |

| Immune Checkpoint Inhibitors (e.g., anti-PD1) | Breast, Colorectal Carcinoma | Enhanced Efficacy nih.gov |

| EGFR Inhibitors (e.g., Erlotinib) | Non-Small-Cell Lung Cancer | Potential to Overcome Resistance researchgate.net |

| Other Kinase Inhibitors (e.g., Chk1, MK2 inhibitors) | KRAS-mutant Cancers | Synergy mdpi.com |

Investigation of Molecular Mechanisms Underlying Combination Efficacy in Preclinical Models

Understanding the molecular basis of synergistic interactions is crucial for the rational design of combination therapies. Research in this area focuses on how the inhibition of the p38 MAPK pathway modulates cellular processes to enhance the efficacy of a co-administered agent.

A key mechanism investigated is the role of p38 MAPK in cell cycle regulation and DNA damage response. p38 signaling can contribute to cell cycle arrest, which may allow cancer cells to repair DNA damage induced by chemotherapy, thereby promoting survival. mdpi.com By inhibiting p38, cancer cells may be less able to arrest the cell cycle, leading to increased sensitivity to DNA-damaging agents. This is often studied by analyzing cell cycle distribution using flow cytometry and assessing the levels of key cell cycle regulatory proteins like p53, p21, and cyclin D1 via western blotting. nih.gov

Another area of investigation is the role of p38 MAPK in the regulation of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. In some cancer models, p38 signaling has been shown to upregulate the expression of these pumps, contributing to multidrug resistance. nih.gov Inhibition of p38 can, therefore, decrease the expression of these transporters, leading to increased intracellular accumulation and efficacy of chemotherapeutic drugs. This is typically assessed by measuring the expression of MDR1/P-gp using RT-qPCR and western blotting, and by functional assays that measure the efflux of fluorescent substrates. nih.gov

Furthermore, in the context of immunotherapy, p38 inhibition has been shown to modulate the tumor microenvironment. nih.gov Studies have demonstrated that targeting p38 can increase the migration of T cells into the tumor, potentially by altering the cytokine and chemokine profile secreted by cancer cells. This is investigated by analyzing the immune cell infiltrate in tumor tissues from in vivo models using techniques like immunohistochemistry and flow cytometry, as well as by measuring cytokine levels using immunoassays. nih.gov

Analysis of Acquired Resistance Mechanisms to this compound or Related Compounds (Preclinical Context)

Despite promising initial responses, acquired resistance is a common challenge with targeted therapies, including p38 MAPK inhibitors. Preclinical research aims to understand the mechanisms by which cancer cells become resistant to these agents.

Development of In Vitro and In Vivo Models for Studying Resistance Development

The development of preclinical models of acquired resistance is the first step in this process. In vitro models are typically generated by exposing cancer cell lines to gradually increasing concentrations of a p38 inhibitor over a prolonged period. This selective pressure leads to the emergence of resistant cell populations. These resistant cell lines are then characterized to identify the molecular changes that have occurred compared to the parental, sensitive cells.

In vivo models of acquired resistance can be developed by treating tumor-bearing animals with a p38 inhibitor until the tumors initially regress and then begin to regrow. The relapsed tumors are then harvested and analyzed. These models are valuable as they can recapitulate the influence of the tumor microenvironment on the development of resistance.

| Model Type | Description | Key Methodologies |

| In Vitro | Cancer cell lines are continuously cultured with escalating doses of a p38 inhibitor to select for resistant clones. | Dose-response assays, long-term cell culture, single-cell cloning. |

| In Vivo | Tumor-bearing animals are treated with a p38 inhibitor until tumors relapse. | Xenograft or syngeneic tumor models, longitudinal tumor volume measurements, harvesting of resistant tumors. |

Elucidation of Molecular Determinants of Resistance and Bypass Pathway Activation

Once resistant models are established, a variety of molecular biology techniques are employed to elucidate the mechanisms of resistance. A primary focus is on the identification of "bypass" signaling pathways that can compensate for the inhibition of the p38 MAPK pathway.

One identified mechanism of resistance to targeted therapies is the activation of alternative signaling pathways that can maintain cell proliferation and survival. For instance, in the context of FGFR inhibitors, acquired resistance has been linked to the upregulation of p38 MAPK signaling. nih.gov This suggests a potential for crosstalk and redundancy between signaling pathways. The investigation of bypass pathways often involves comprehensive genomic and proteomic analyses, such as next-generation sequencing to identify mutations in key signaling molecules and phospho-proteomic arrays to detect changes in the activation status of various kinases.

In non-small-cell lung cancer (NSCLC) models resistant to FGFR inhibitors, an upregulation of p38 expression and phosphorylation was observed. nih.gov This highlights the potential for p38 MAPK itself to act as a resistance mechanism to other targeted therapies. In such cases, the combination of the primary targeted agent with a p38 inhibitor could be a strategy to overcome resistance.

Another potential mechanism of resistance is the alteration of upstream or downstream components of the p38 MAPK pathway itself. While specific mutations in the p38 MAPK genes are not commonly reported as a resistance mechanism, alterations in the expression or activity of upstream activators or downstream effectors could theoretically contribute to resistance.

The study of acquired resistance to p38 inhibitors is an evolving area of research. The identification of specific resistance mechanisms will be crucial for the development of next-generation inhibitors and rational combination strategies to prolong the clinical benefit of this class of drugs.

Future Directions and Unexplored Research Avenues for Cp 863187

Identification of Unexplored Therapeutic Potentials and Novel Biological Activities of CP-863187

Initial computational analyses have provided intriguing insights into the potential biological activities of this compound, suggesting associations with various therapeutic areas beyond its initially characterized properties. A Gene-Set Local Hierarchical Clustering (GSLHC) analysis indicated that this compound is closely associated with several known therapeutic agents, including antibiotics, anesthetics, and anti-inflammatory compounds. nih.govresearchgate.net Specifically, it showed a high correlation with piperacillin (B28561) (an antibiotic), benzocaine (B179285) (an anesthetic), and betulinic acid (an anti-inflammatory agent). nih.govresearchgate.net This computational finding suggests that this compound may possess antibiotic, anesthetic, or anti-inflammatory properties that have not been fully explored experimentally.

Furthermore, the GSLHC analysis highlighted that drugs associated with this compound impact biological functions such as the negative regulation of the integrin signaling pathway and hydrolases. nih.govresearchgate.net These functional associations point towards potential mechanisms of action that could be relevant in various physiological and pathological processes. For instance, the involvement with integrin signaling could imply roles in cell adhesion, migration, and proliferation, which are critical in areas like wound healing, immune responses, and cancer development.

Another study utilizing connectivity map (CMap) analysis to identify potential targets for overcoming EGFR-TKI resistance in non-small-cell lung cancer (NSCLC) identified this compound as having a negative enrichment score. researchgate.netmdpi.com This suggests that this compound could potentially reverse the gene expression signature associated with resistance to EGFR inhibitors. mdpi.com This finding proposes a novel potential application of this compound in addressing drug resistance in cancer therapy, an area with significant clinical need. The study indicated that this compound might function as an inhibitor of HSF1 activity, a protein implicated in drug resistance. mdpi.com

The identification of this compound among molecules potentially useful for treating ovarian endometriosis based on its association with IGF2BP2 also suggests a possible role in gynecological conditions. researchgate.net This opens up a new avenue for investigating its effects on the molecular mechanisms underlying endometriosis.

Future research should prioritize experimental validation of these computationally predicted activities. In vitro and in vivo studies are needed to confirm the antibiotic, anesthetic, and anti-inflammatory effects suggested by GSLHC analysis. nih.govresearchgate.net Exploring the impact of this compound on integrin signaling and hydrolase activity could elucidate its cellular mechanisms. nih.govresearchgate.net Rigorous investigation into its potential to overcome EGFR-TKI resistance in relevant cancer models is crucial, including confirming its inhibitory effect on HSF1. researchgate.netmdpi.com Furthermore, studies focusing on the specific molecular pathways influenced by this compound in the context of endometriosis could reveal its therapeutic potential in this area. researchgate.net

Table 1: Potential Unexplored Therapeutic Areas for this compound Based on Computational Analyses

| Potential Therapeutic Area | Supporting Computational Analysis | Associated Biological Functions/Targets |

| Antibiotic | GSLHC analysis nih.govresearchgate.net | Negative regulation of integrin signaling pathway, hydrolases nih.govresearchgate.net |

| Anesthetic | GSLHC analysis nih.govresearchgate.net | Not explicitly linked to specific functions in the source |

| Anti-inflammatory | GSLHC analysis nih.govresearchgate.net | Negative regulation of integrin signaling pathway, hydrolases nih.govresearchgate.net |

| Overcoming EGFR-TKI Resistance in NSCLC | CMap analysis researchgate.netmdpi.com | HSF1 inhibition mdpi.com |

| Ovarian Endometriosis | Association with IGF2BP2 researchgate.net | Molecular mechanisms underlying endometriosis researchgate.net |

Integration of Multi-Omics Data for a Comprehensive Systems Biology Understanding of this compound's Actions

Understanding the full spectrum of this compound's biological effects necessitates a comprehensive approach that goes beyond traditional single-omics studies. Integrating data from multiple omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic molecular perspective of its interactions within biological systems. nih.govmdpi.comfrontiersin.org This systems biology approach is crucial for unraveling the complex network of biological pathways and interactions influenced by this compound. mdpi.comfrontiersin.org

While current research has identified potential associations and targets using gene expression data and computational methods nih.govresearchgate.netresearchgate.netmdpi.com, a multi-omics strategy can offer deeper insights into the downstream effects at the protein and metabolite levels. For example, transcriptomic data can reveal changes in gene expression, but integrating this with proteomics can show whether these changes translate into altered protein abundance. Similarly, metabolomics can provide a snapshot of the metabolic state of cells or tissues exposed to this compound, revealing affected pathways and potential biomarkers. nih.govmdpi.com

Challenges in multi-omics data integration include managing large datasets, handling data heterogeneity, and requiring advanced statistical and computational tools. nih.govmdpi.combioscipublisher.com However, overcoming these challenges can lead to the discovery of new molecular signatures and a better understanding of complex pathophysiological mechanisms. frontiersin.org

Future research should focus on generating multi-omics datasets from biological systems treated with this compound. This could involve studies in cell lines relevant to the predicted therapeutic areas (e.g., bacterial cultures, cancer cell lines, endometriosis-derived cells) or in preclinical models. researchgate.netmdpi.comresearchgate.net Advanced bioinformatics and systems biology tools should be employed to integrate and analyze these diverse datasets. nih.govbioscipublisher.com This integrated analysis can help to:

Identify the key molecular pathways and networks modulated by this compound.

Uncover potential off-target effects.

Identify biomarkers of response or resistance to this compound.

Develop more accurate predictive models of its efficacy and mechanisms.

By adopting a multi-omics approach, researchers can move towards a more complete systems-level understanding of how this compound exerts its effects, which is essential for its future development and application. nih.govmdpi.comfrontiersin.org

Development of Novel Preclinical Research Models and Methodologies to Advance this compound Characterization

Advancing the characterization of this compound and validating its potential therapeutic applications requires the development and utilization of appropriate preclinical research models and methodologies. While in vitro studies using cell lines are valuable for initial screening and mechanistic investigations, more complex models are needed to recapitulate the physiological environment and disease complexity.

For exploring the potential antibiotic activity, novel in vitro models that better mimic the conditions of infection, such as biofilm models or co-culture systems with host cells, could provide more relevant data than standard planktonic bacterial cultures. For potential anesthetic or anti-inflammatory properties, developing or utilizing established in vivo models of pain or inflammation would be necessary.

In the context of cancer, particularly for investigating the potential to overcome EGFR-TKI resistance, utilizing patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that accurately reflect the complexity and heterogeneity of human tumors and resistance mechanisms would be highly valuable. researchgate.netmdpi.com These models can provide insights into the efficacy of this compound in a more physiologically relevant setting and help identify potential resistance mechanisms that might emerge in vivo.

For endometriosis research, developing or employing animal models that faithfully reproduce the key features of the human disease, including lesion establishment, growth, and associated inflammation and pain, is crucial for evaluating the therapeutic potential of this compound. researchgate.net

Beyond traditional animal models, the development of advanced in vitro methodologies, such as organ-on-a-chip systems or 3D cell culture models, could offer more physiologically relevant platforms for studying the effects of this compound while potentially reducing the need for animal testing. tiho-hannover.de These models can provide insights into tissue-level responses and interactions.

Furthermore, the application of advanced imaging techniques, such as live-cell imaging or molecular imaging in vivo, could provide dynamic information about the distribution, target engagement, and cellular effects of this compound. High-throughput screening methodologies, potentially coupled with automated microscopy and image analysis, could accelerate the identification of novel biological activities or synergistic effects with other compounds.

The integration of computational modeling and simulation with experimental data from these preclinical models can further enhance the understanding of this compound's pharmacokinetics, pharmacodynamics, and potential efficacy. bioscipublisher.com Quantitative structure-activity relationship (QSAR) techniques, for instance, could be applied to identify structural features of this compound that are responsible for specific biological activities, guiding the design of potentially more potent or selective analogs. ljmu.ac.uk

Future research should prioritize the development and application of these novel preclinical models and methodologies to gain a more comprehensive and physiologically relevant understanding of this compound's biological activities and therapeutic potential.

Table 2: Examples of Novel Preclinical Research Models and Methodologies for this compound Characterization

| Research Area | Potential Novel Models/Methodologies | Benefits |

| Antibiotic Activity | Biofilm models, co-culture systems with host cells | Mimic in vivo infection conditions more closely |

| Anesthetic/Anti-inflammatory | Established in vivo pain/inflammation models | Evaluate effects in a complex physiological environment |

| Cancer (EGFR-TKI Resistance) | PDX models, GEMMs | Reflect human tumor heterogeneity and resistance mechanisms in vivo |

| Endometriosis | Animal models mimicking human disease features | Assess therapeutic potential in a relevant disease context |

| General Biological Activity | Organ-on-a-chip systems, 3D cell culture models | More physiologically relevant than 2D culture, potential animal reduction |

| Mechanistic Studies | Advanced imaging techniques (live-cell, molecular imaging) | Provide dynamic information on distribution and effects |

| Identification of New Activities | High-throughput screening with automated analysis | Accelerate discovery of novel activities or synergies |

| Structure-Activity Relationships | QSAR techniques | Guide the design of improved analogs |

Q & A

Q. What are the primary biological pathways and mechanisms associated with CP-863187 in preclinical studies?

this compound has been implicated in modulating multiple biological pathways, including:

- Integrin Signaling : Gene-set clustering analyses identified its role in the negative regulation of integrin signaling pathways, suggesting potential anti-migratory or anti-metastatic effects .

- HSF1 Inhibition : In EGFR-TKI-resistant non-small-cell lung cancer (NSCLC), this compound suppresses Heat Shock Factor 1 (HSF1) activity, reducing EGFR protein levels and reversing resistance phenotypes .

- Hydrolase Activity : Computational studies associate this compound with hydrolase modulation, though specific enzymatic targets require further validation . Methodological Note: To validate these pathways, researchers should employ gene-set enrichment analysis (GSEA) for transcriptomic data and use siRNA/shRNA knockdown models to confirm target specificity.

Q. How was this compound identified as a candidate compound in drug-repurposing studies?

this compound was discovered through:

- Connectivity Map (CMap) Analysis : The Gene-Set Local Hierarchical Clustering (GSLHC) method linked this compound to therapeutic partners and putative targets in uncharacterized compound libraries .

- Biomarker-Driven Screening : In kidney transplantation rejection studies, this compound showed a modest effect size (ES = -0.244, p = 0.0498), suggesting immunosuppressive potential . Methodological Note: Repurposing studies should integrate multi-omics datasets (e.g., transcriptomics, proteomics) and prioritize compounds with p < 0.05 and ES magnitudes > |0.2| to balance statistical and biological significance .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s efficacy across disease models?

Contradictions arise from:

- Context-Dependent Mechanisms : In NSCLC, this compound inhibits HSF1 to overcome EGFR-TKI resistance , whereas in immune-mediated diseases, its modest effect size suggests a secondary role in immunosuppression .

- Dosage and Model Systems : Discrepancies may stem from variations in dosing (e.g., IC50 optimization) or cell line-specific responses. Methodological Note: Conduct cross-model dose-response experiments (e.g., HCC827-ErlR vs. immune cells) and apply principal contradiction analysis to identify dominant mechanisms in specific contexts .

Q. What experimental designs are optimal for evaluating this compound’s dual role in HSF1 inhibition and integrin pathway modulation?

A phased approach is recommended:

- Phase 1 (Mechanistic Validation) : Use HSF1-knockout models (e.g., shRNA) to isolate integrin pathway effects. Pair with phospho-proteomic profiling to map signaling crosstalk .

- Phase 2 (Functional Assays) : Employ transwell migration assays (integrin-dependent) and clonogenic survival tests (HSF1-dependent) to quantify compound efficacy .

- Phase 3 (Multi-Omics Integration) : Combine RNA-seq and ChIP-seq data to resolve transcriptional vs. post-translational regulatory nodes .

Q. How should researchers address statistical limitations in studies reporting marginal significance for this compound (e.g., p ≈ 0.05)?

- Power Analysis : Retrospectively calculate statistical power using tools like G*Power. For ES = -0.244, a sample size >100 may be required to achieve p < 0.01 .

- Sensitivity Testing : Replicate findings in orthogonal assays (e.g., flow cytometry for immune cell profiling) to reduce false positives .

- Meta-Analysis : Pool data from independent studies (e.g., CMap, clinical trial repositories) to enhance generalizability .

Methodological Resources

- Data Contradiction Analysis : Apply dialectical materialist frameworks to distinguish principal vs. secondary contradictions in mechanistic studies .

- Ethical and Reproducibility Standards : Adhere to guidelines for statistical reporting (e.g., explicit p-value thresholds, effect size confidence intervals) and data transparency .

- Literature Synthesis : Use systematic review tools (e.g., PRISMA) to map this compound’s research landscape, prioritizing studies with replicable protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.